4-methyl-N-(4-nitrophenyl)-N-phenylaniline

描述

Chemical Identity and Nomenclature

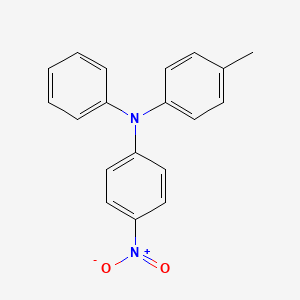

4-Methyl-N-(4-nitrophenyl)-N-phenylaniline is a nitro-substituted triphenylamine derivative with systematic IUPAC name This compound . Its molecular structure consists of a central nitrogen atom bonded to three aromatic rings: a methyl-substituted phenyl group, a nitro-substituted phenyl group, and an unsubstituted phenyl group (Figure 1).

Synonyms include:

- 4-Nitro-4'-methyltriphenylamine

- 4-Methyl-N-(4-nitrophenyl)-N-phenylbenzenamine

- Benzenamine, 4-methyl-N-(4-nitrophenyl)-N-phenyl-

Identifiers :

Structural Classification as a Triphenylamine Derivative

This compound belongs to the triphenylamine (TPA) family, characterized by a central nitrogen atom bonded to three phenyl groups. Structural modifications include:

- Para-methyl substitution on one phenyl ring.

- Para-nitro substitution on a second phenyl ring.

- An unmodified phenyl group on the third position.

The nitro group (−NO₂) introduces strong electron-withdrawing effects, while the methyl group (−CH₃) contributes electron-donating properties. This asymmetry disrupts molecular symmetry, leading to a non-planar "propeller-like" conformation common in TPA derivatives.

Historical Context of Discovery and Characterization

The compound was first synthesized through Ullmann-type coupling reactions , involving copper-catalyzed aryl-amination of halogenated nitroarenes. Later advancements utilized palladium-catalyzed cross-coupling under aerobic conditions, achieving yields up to 93%. Key milestones include:

- 2007 : Initial reports of nitro-substituted TPA derivatives for optoelectronic applications.

- 2018 : Systematic studies on TPA-based materials for organic solar cells, highlighting the role of nitro groups in tuning redox properties.

- 2024 : Mechanistic insights into radical-mediated C–H amination of nitroarenes, enabling regioselective synthesis.

Physical Constants and Standard Properties

The compound exhibits limited solubility in polar solvents due to its aromatic backbone but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Molecular Formula and Weight Analysis

Molecular Formula : C₁₉H₁₆N₂O₂

- Carbon (C) : 19 atoms (75.0% by mass)

- Hydrogen (H) : 16 atoms (5.3% by mass)

- Nitrogen (N) : 2 atoms (9.2% by mass)

- Oxygen (O) : 2 atoms (10.5% by mass)

Molecular Weight Calculation :

$$

(19 \times 12.01) + (16 \times 1.008) + (2 \times 14.01) + (2 \times 16.00) = 304.34 \, \text{g/mol}

$$

The nitro group (−NO₂) contributes 14.5% of the total molecular weight, underscoring its impact on electronic properties.

Figure 1 : Structural representation of this compound, highlighting substituent positions and bond angles.

属性

IUPAC Name |

4-methyl-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNSHOIFFSFPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668254 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894430-73-0 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nucleophilic Aromatic Substitution (SNAr) Approach

Method Overview:

This classical approach involves the nucleophilic substitution of a suitably activated aromatic halide with an amine derivative. The process typically employs 4-nitrofluorobenzene or 4-chloronitrobenzene as electrophilic aromatic substrates, reacting with N-phenylaniline derivatives to form the target compound.

- Step 1: Synthesize or procure 4-nitrofluorobenzene.

- Step 2: React with N-phenylaniline in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Step 3: Heat the mixture under reflux at temperatures ranging from 80°C to 120°C for several hours.

- Step 4: Purify the product via recrystallization or chromatography.

- High selectivity for para-substitution.

- Mild reaction conditions.

- Requires activated halides.

- Possible side reactions with other nucleophiles.

Reductive Amination of Nitro-Substituted Precursors

Method Overview:

This method involves the reduction of nitroaromatic compounds followed by coupling with aromatic amines, enabling the formation of N,N-disubstituted aniline derivatives.

- Step 1: Reduce 4-nitro-N-phenylaniline to the corresponding amine using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere).

- Step 2: React the resulting amine with 4-methyl-phenylboronic acid or similar methylating agents under basic conditions.

- Step 3: Conduct coupling reactions with phenyl derivatives using Ullmann or Buchwald-Hartwig coupling protocols.

- The use of heterogeneous copper catalysts has shown effectiveness in C–N coupling, facilitating the formation of N-aryl amines with high yields, as demonstrated in recent studies.

- High yields and regioselectivity.

- Suitable for large-scale synthesis.

- Requires multiple steps.

- Catalyst removal and purification.

Copper-Catalyzed C–N Cross-Coupling (Ullmann or Buchwald-Hartwig)

Method Overview:

This modern approach employs copper or palladium catalysts to facilitate the formation of C–N bonds between aromatic halides and amines.

- Step 1: Use 4-chloronitrobenzene or 4-bromo-nitrobenzene as electrophiles.

- Step 2: React with N-phenylaniline derivatives in the presence of a copper catalyst (e.g., copper iodide) and a ligand such as 1,10-phenanthroline.

- Step 3: Conduct the reaction in a suitable solvent like DMSO or toluene at elevated temperatures (100–150°C).

- Step 4: Isolate and purify the product through chromatography or recrystallization.

- The effectiveness of heterogeneous copper catalysts in C–N coupling has been demonstrated, providing high yields and operational simplicity.

- High efficiency and selectivity.

- Compatible with various functional groups.

- Catalyst cost and recovery considerations.

- Reaction optimization required for specific substrates.

Multi-step Synthesis via Nitro Group Reduction and Aromatic Amination

Method Overview:

This approach involves initial nitration of an aromatic amine, followed by reduction, and subsequent N-alkylation or N-arylation.

- Step 1: Nitrate phenylbenzene derivatives to introduce the nitro group para to the amino group.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation or metal reduction.

- Step 3: Alkylate or arylate the nitrogen atom with methyl or phenyl groups using methylating agents or aryl halides under basic conditions.

- Nitration and subsequent reduction are well-established, with optimized conditions yielding high purity intermediates suitable for further functionalization.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalysts / Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-nitrofluorobenzene, amines | Potassium carbonate, DMF, reflux | Mild, regioselective | Requires activated halides |

| Reductive Amination | Nitroaromatics, H2, Pd/C | Hydrogenation conditions | High yield, scalable | Multi-step process |

| Copper-Catalyzed C–N Coupling | Aromatic halides, amines | CuI, ligands, elevated temp | High efficiency, broad scope | Catalyst recovery, optimization needed |

| Nitration & Reduction | Aromatic amines, reducing agents | H2, Pd/C or metals | Well-understood, versatile | Multiple steps |

Research Findings and Notes

- Patents and industrial processes emphasize mild conditions and high yields in the synthesis of aromatic amines with nitro groups, often employing nucleophilic substitution or catalytic cross-coupling.

- Recent advances highlight the use of heterogeneous copper catalysts for C–N coupling, which simplifies purification and enhances sustainability.

- Spectroscopic validation (NMR, IR, HRMS) confirms the structure and purity of intermediates and final products, ensuring the reliability of these methods.

化学反应分析

Types of Reactions

4-methyl-N-(4-nitrophenyl)-N-phenylaniline undergoes various chemical reactions, including:

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate.

Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products

Reduction: 4-methyl-N-(4-aminophenyl)-N-phenylaniline.

Oxidation: 4-methyl-N-(4-nitrosophenyl)-N-phenylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Applications in Organic Synthesis

1. Synthesis of Azo Dyes

- 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is utilized as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound's ability to undergo diazotization reactions makes it suitable for producing various azo compounds.

2. Pharmaceutical Development

- The compound has been explored for its potential pharmacological properties. Studies indicate that derivatives of this compound may exhibit antibacterial and anticancer activities. The nitro group can enhance biological activity, making it a candidate for further drug development.

Case Studies

Case Study 1: Synthesis of Diarylamines

In a study published in Arkivoc, researchers demonstrated the successful synthesis of diarylamines using this compound as a precursor. The reaction conditions were optimized to yield high purity products with satisfactory yields (75-92%) in a short reaction time (30-40 minutes) depending on the electron-deficiency of the phenols used .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various aniline derivatives highlighted the efficacy of compounds similar to this compound against common bacterial strains. The study emphasized structure-activity relationships, suggesting that modifications to the nitro group could enhance antibacterial potency .

作用机制

The mechanism of action of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .

相似化合物的比较

4-Nitrodiphenylamine (N-(4-Nitrophenyl)-N-Phenylamine)

- Molecular Formula : C₁₂H₁₀N₂O₂ (MW: 214.22) .

- Structure : A diarylamine with a nitro group on one phenyl ring.

- Properties: Higher polarity than non-nitrated analogs due to the nitro group. Lower solubility in non-polar solvents compared to methyl-substituted derivatives. Used in dyes and as an intermediate in pharmaceutical synthesis.

Comparison :

- Electronic Effects : The absence of a methyl group in 4-nitrodiphenylamine reduces steric hindrance and electron-donating effects, making it more reactive in electrophilic substitution reactions.

- Applications : While 4-methyl-N-(4-nitrophenyl)-N-phenylaniline may exhibit enhanced thermal stability due to the methyl group, 4-nitrodiphenylamine is more commonly utilized in agrochemicals .

N-(4-Methylphenyl)diphenylamine (Diphenyl-p-tolylamine)

Comparison :

4-Nitro-N-(4-Nitrophenyl)-N-Phenylaniline

Comparison :

- Reactivity : The dual nitro groups in this compound amplify electrophilic substitution challenges, whereas the methyl group in this compound may moderate reactivity.

- Applications : The presence of a methyl group could make the target compound more suitable for pharmaceutical intermediates than the dinitro derivative .

4-Methyl-N-(4-Nitrophenyl)benzamide

Comparison :

- Functional Groups : The amide group introduces hydrogen-bonding capability absent in this compound, affecting solubility and biological activity.

- Bioactivity : Benzamide derivatives often exhibit antimicrobial or anticancer properties, whereas diarylamines are more common in materials science .

生物活性

4-Methyl-N-(4-nitrophenyl)-N-phenylaniline, also known by its CAS number 894430-73-0, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a nitrophenyl substituent, which may influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes critical for pathogen survival.

- Cell Cycle Disruption : Studies suggest that it may interfere with the cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Properties : Initial findings indicate potential antimicrobial effects against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Mycobacterium abscessus | 6.25 - 12.5 |

These results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Cytotoxicity Profile

The cytotoxic effects of the compound were assessed using various human cell lines. The following IC50 values were observed:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| HeLa (cervical cancer) | 25.0 |

These findings suggest a moderate cytotoxic effect, indicating that while the compound may have therapeutic potential, careful consideration of dosage and administration is required .

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, with flow cytometry revealing an increase in early apoptotic cells from 5% in control to approximately 50% at higher concentrations .

- Antimicrobial Efficacy : A screening study highlighted the compound's ability to reduce bacterial viability significantly at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating resistant strains .

常见问题

Q. What are the primary synthetic routes for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation reactions between substituted aniline derivatives and nitroaryl halides. For example, Schiff base formation using 4-nitrobenzaldehyde and 4-methyl-N-phenylaniline under reflux in ethanol yields structurally analogous compounds with ~92% efficiency . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove byproducts.

- Catalysts : Acidic or basic conditions influence regioselectivity; for nitro-substituted products, mild bases like K₂CO₃ minimize side reactions.

- Temperature : Prolonged reflux (>12 hours) improves crystallinity but risks decomposition of nitro groups.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm; methyl groups (CH₃) resonate at δ 2.3–2.5 ppm. Discrepancies in splitting patterns may indicate impurities or rotational isomerism .

- ¹³C NMR : Nitro-substituted carbons exhibit deshielded signals (~δ 145–150 ppm).

- Mass Spectrometry : Exact mass (304.1212 g/mol) confirms molecular formula (C₁₉H₁₆N₂O₂) with <2 ppm error using high-resolution ESI-MS .

- X-ray Crystallography : SHELXL (via the SHELX suite) refines crystal structures, resolving bond angles and torsional strain. For example, nitro-phenyl groups often adopt a planar conformation to minimize steric hindrance .

Advanced Research Questions

Q. What challenges arise in resolving conflicting data between computational and experimental structural analyses of this compound?

Discrepancies often stem from:

- Dynamic Effects : DFT calculations assume static structures, whereas experimental techniques (e.g., XRD) capture time-averaged conformations. For example, nitro group orientation may differ due to rotational freedom in solution .

- Crystal Packing Forces : XRD data may show distorted geometries due to intermolecular interactions (e.g., π-stacking), which computational models do not fully replicate .

Methodological Solution :

Combine multivariate analysis (e.g., Hirshfeld surfaces) with DFT-optimized geometries to reconcile differences. Use programs like CrystalExplorer to visualize packing effects .

Q. How does the electronic structure of this compound influence its potential in optoelectronic applications?

The nitro group acts as a strong electron-withdrawing moiety, while the methyl-phenylamine moiety donates electrons, creating a push-pull system suitable for:

- Dye-Sensitized Solar Cells (DSSCs) : The compound’s broad absorption spectrum (λmax ~350 nm) aligns with near-IR sensitizers, enhancing light-harvesting efficiency .

- Organic Light-Emitting Diodes (OLEDs) : Charge-transfer transitions between nitro and amine groups enable tunable emission wavelengths.

Q. What strategies mitigate decomposition or side reactions during functionalization of this compound?

- Nitro Group Stability : Avoid strong reducing agents (e.g., LiAlH₄) to prevent reduction to amines. Use catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) for selective transformations .

- Protection of Amine Groups : Acetylation (Ac₂O/pyridine) blocks reactive NH sites during electrophilic substitution .

- Temperature Control : Functionalization above 80°C risks nitro group decomposition; microwave-assisted synthesis reduces reaction time while maintaining stability .

Q. How can researchers address contradictory bioactivity results in studies involving this compound?

Contradictions often arise from:

- Solubility Variability : DMSO enhances bioavailability but may form aggregates in aqueous media, skewing IC₅₀ values. Use dynamic light scattering (DLS) to monitor aggregation .

- Assay Interference : Nitro groups may react with assay reagents (e.g., MTT), producing false positives. Validate results via orthogonal assays (e.g., fluorescence-based viability tests) .

Q. What advanced computational methods are recommended for predicting the reactivity of derivatives of this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. B3LYP/6-311+G(d,p) basis sets balance accuracy and computational cost .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar solvents) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。